molecular formula C20H18ClN3O4S B7719688 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide

3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide

Cat. No. B7719688
M. Wt: 431.9 g/mol
InChI Key: ULRSHXOLPUSXOV-UHFFFAOYSA-N
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Description

3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as TAK-659 and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves the inhibition of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling. By inhibiting BTK, this compound can disrupt the signaling pathways that promote the survival and proliferation of B-cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its effects on B-cell receptor signaling, 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to suppress the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide in lab experiments is its potent inhibitory effects on B-cell receptor signaling, which makes it a useful tool for studying the role of this pathway in various diseases. However, one limitation of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide. One area of interest is the development of more potent and selective inhibitors of BTK, which could have even greater therapeutic potential. Another direction for research is the investigation of this compound's effects on other signaling pathways and cell types, which could lead to the identification of new therapeutic targets. Finally, the use of this compound in combination with other drugs or therapies could also be explored as a potential treatment strategy.

Synthesis Methods

The synthesis of 3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves the reaction of 3-chlorobenzoic acid with 5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting compound is then purified through column chromatography to obtain the final product.

Scientific Research Applications

3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide has been studied for its potential applications in scientific research, particularly in the field of oncology. It has been shown to have potent inhibitory effects on B-cell receptor signaling and has been investigated as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.

properties

IUPAC Name

3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O4S/c1-28-19-9-8-17(29(26,27)23-13-16-7-2-3-10-22-16)12-18(19)24-20(25)14-5-4-6-15(21)11-14/h2-12,23H,13H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRSHXOLPUSXOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=N2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)phenyl]benzamide

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